Technical Monograph: 3-(4-Methylphenyl)pyridine-2-carboxamide Abstract This technical guide provides a comprehensive structural, synthetic, and functional analysis of 3-(p-tolyl)picolinamide . While often colloquially ab...
This technical guide provides a comprehensive structural, synthetic, and functional analysis of 3-(p-tolyl)picolinamide . While often colloquially abbreviated in industrial catalogs, the precise IUPAC designation 3-(4-methylphenyl)pyridine-2-carboxamide reveals its identity as a biaryl picolinamide derivative. This scaffold is a critical intermediate in the synthesis of next-generation agrochemicals (specifically picolinamide fungicides) and type-II kinase inhibitors. This document outlines the definitive nomenclature, a self-validating Suzuki-Miyaura synthetic protocol, and the pharmacophoric utility of the 3-arylpyridine core.
Part 1: Nomenclature & Structural Identity
Precision in nomenclature is required to distinguish this biaryl molecule (C-C coupled) from its amide-substituted isomer (N-tolyl).
Descriptor
Value / Designation
Preferred IUPAC Name
3-(4-methylphenyl)pyridine-2-carboxamide
Common Name
3-(p-tolyl)picolinamide
CAS Registry Number
1355248-09-7
Molecular Formula
C₁₃H₁₂N₂O
Molecular Weight
212.25 g/mol
SMILES
CC1=CC=C(C2=CC=CN=C2C(N)=O)C=C1
Core Scaffold
3-Arylpyridine (Biaryl system)
Structural Causality:
The "3-" locant indicates the p-tolyl moiety is attached directly to the pyridine ring at the meta-position relative to the nitrogen, adjacent to the carboxamide. This creates a twisted biaryl axis due to steric repulsion between the amide carbonyl and the phenyl ring, often resulting in atropisomerism which influences binding kinetics in protein pockets.
Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)
The most robust route to 3-(p-tolyl)picolinamide is the palladium-catalyzed cross-coupling of 3-bromopicolinamide with 4-methylphenylboronic acid . This route preserves the sensitive primary amide which might otherwise hydrolyze under harsh lithiation conditions.
Reaction Mechanism & Pathway
The synthesis follows the catalytic cycle: Oxidative Addition of the aryl halide to Pd(0), Transmetallation with the activated boronate, and Reductive Elimination to release the biaryl product.[1]
Figure 1: Catalytic cycle for the synthesis of 3-(p-tolyl)picolinamide via Suzuki-Miyaura coupling.
Validated Experimental Protocol
Reagents:
3-Bromopicolinamide (1.0 eq)
4-Methylphenylboronic acid (1.2 eq)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) — Chosen for stability against air/moisture compared to Pd(PPh₃)₄.
K₂CO₃ (2.0 eq)
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
Inert Setup: Charge a microwave vial or round-bottom flask with 3-bromopicolinamide (201 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
Degassing (Critical): Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the solution with Argon or Nitrogen gas for 10 minutes. Why? Dissolved oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.
Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) quickly and seal the vessel under inert atmosphere.
Reaction: Heat to 90°C for 4–6 hours.
Validation Check: Monitor via TLC (50% EtOAc/Hexane). The starting bromide (Rf ~0.4) should disappear; the product will appear as a UV-active spot (Rf ~0.3).
Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine.
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0–60% EtOAc in Hexanes.
Part 3: Physicochemical & Analytical Characterization
To ensure scientific integrity, the isolated compound must meet specific analytical criteria.
Analytical Data Expectations
Technique
Diagnostic Signal
Structural Confirmation
¹H NMR (400 MHz, DMSO-d₆)
δ 2.35 (s, 3H)
Confirm p-methyl group (tolyl).
δ 8.60 (dd, 1H)
Pyridine H-6 (alpha to nitrogen).
δ 7.60 & 8.00 (bs, 2H)
Primary amide protons (–CONH₂).
LC-MS (ESI+)
m/z 213.1 [M+H]⁺
Matches Formula C₁₃H₁₂N₂O.
IR Spectroscopy
1670–1690 cm⁻¹
Amide I band (C=O stretch).
Solubility & Lipophilicity
LogP: ~2.15. This indicates moderate lipophilicity, suitable for cell membrane penetration but requiring polar organic solvents (DMSO, MeOH) for stock solutions.
Solubility: Poor in water; high in DMSO and DMF.
Part 4: Pharmacophore & Applications
The 3-arylpicolinamide motif is not merely a building block; it is a privileged pharmacophore in both agrochemistry and oncology.
Agrochemicals (Fungicides)
This molecule is a direct analog of the picolinamide fungicide class (e.g., Fenpicoxamid). The 3-position substitution is critical for locking the conformation of the pyridine ring to fit into the Q_i site of the cytochrome bc1 complex in fungal mitochondria.
Mechanism:[1][2][4][5][6] Inhibition of fungal respiration.
Medicinal Chemistry (Kinase Inhibition)
In drug discovery, the 3-(p-tolyl)picolinamide scaffold serves as a precursor to fused tricyclic systems like azaphenanthridinones via intramolecular oxidative cyclization (e.g., using PIFA).
Workflow: Picolinamide → Hofmann Rearrangement or Oxidative Cyclization → PARP inhibitors or Kinase Inhibitors.
Figure 2: Divergent utility of the 3-(p-tolyl)picolinamide scaffold in industry.
References
IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. Link
Synthesis & Properties: Fluorochem. Product Data Sheet: 3-(P-tolyl)picolinamide (CAS 1355248-09-7).[7] Accessed 2025.[6][8][9] Link
Picolinamide Fungicides: Dow AgroSciences LLC. Process for synthesis of picolinamides. WO2021076681A1, 2021. Link
Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483, 1995. Link
Biological Activity (Analogous Structures): National Institutes of Health (PubChem). Picolinamide Compound Summary. Link
A_ an in-depth technical guide or whitepaper on the core of "3-(P-tolyl)picolinamide" in silico screening studies for Researchers, scientists, and drug development professionals.
Foreword: The Imperative of In Silico Screening in Modern Drug Discovery The journey of a novel therapeutic agent from concept to clinic is fraught with challenges, marked by significant investments in time and resources...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of In Silico Screening in Modern Drug Discovery
The journey of a novel therapeutic agent from concept to clinic is fraught with challenges, marked by significant investments in time and resources. The attrition rates in drug development are notoriously high, with a substantial number of candidates failing due to unforeseen toxicity or a lack of efficacy. In this high-stakes environment, computational, or in silico, screening has emerged as an indispensable tool. By simulating the interactions between a drug candidate and its biological target at a molecular level, we can predict its potential efficacy, selectivity, and safety profile long before it enters a wet lab. This predictive power allows us to prioritize the most promising candidates, optimize their chemical structures, and de-risk the entire drug development pipeline.
This guide provides an in-depth technical walkthrough of a comprehensive in silico screening workflow, using the novel compound 3-(P-tolyl)picolinamide as a case study. While the specific biological target for this molecule may be investigational, the principles and methodologies outlined herein are universally applicable. We will delve into the causality behind each experimental choice, providing not just a "how-to" but a "why-to," grounded in established scientific principles and validated protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical insights to design and execute robust in silico screening campaigns, ultimately accelerating the discovery of new medicines. We will proceed under the hypothesis that 3-(P-tolyl)picolinamide is being investigated as a potential inhibitor of a key protein kinase involved in oncogenesis, a common application for molecules of this class.
Part 1: Target Identification and Preparation
The foundation of any successful in silico screening campaign is a well-characterized and properly prepared biological target. The choice of target dictates the entire downstream workflow and ultimately determines the therapeutic potential of the lead compound.
Rationale for Target Selection: The Case of Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The selection of a specific kinase for our study would be based on its genetic or functional validation in a particular disease context. For the purpose of this guide, we will proceed with a hypothetical kinase target, "Kinase-X," known to be overexpressed in a specific cancer subtype.
Sourcing and Preparation of the Protein Structure
The three-dimensional structure of the target protein is a prerequisite for structure-based drug design. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.[1]
Protocol 1: Protein Structure Preparation
Structure Retrieval:
Navigate to the RCSB PDB database (rcsb.org).
Search for "Kinase-X" or a homologous protein if the specific structure is unavailable.
Select a high-resolution crystal structure (ideally < 2.5 Å) that is co-crystallized with a ligand, as this often indicates a biologically relevant conformation.
Download the structure in PDB format.
Initial Cleaning and Inspection:
Load the PDB file into a molecular visualization tool (e.g., PyMOL, ChimeraX).[2]
Remove all non-essential components, such as water molecules, ions, and co-solvents, that are not directly involved in ligand binding. Retain any crystallographic waters that are observed to mediate key interactions between the protein and the co-crystallized ligand.
Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be necessary using servers like SWISS-MODEL.[1]
Protonation and Optimization:
Most PDB structures lack hydrogen atoms. These must be added to correctly model the ionization states of amino acid residues at a physiological pH (typically 7.4).
Utilize software such as Schrödinger's Protein Preparation Wizard or the H++ server to assign protonation states to titratable residues (e.g., Histidine, Aspartic acid, Glutamic acid).
Perform a restrained energy minimization of the added hydrogens to relieve any steric clashes while keeping the heavy atoms fixed. This ensures a more realistic starting conformation for docking.
Caption: Workflow for preparing a protein structure for in silico screening.
Part 2: Ligand Preparation and Library Design
The quality of the input ligand structures is as crucial as that of the protein target. Proper preparation ensures that the ligand's conformational and chemical properties are accurately represented during the simulation.
Preparation of 3-(P-tolyl)picolinamide
The starting point is the 2D chemical structure of 3-(P-tolyl)picolinamide. This needs to be converted into a 3D conformation with the correct stereochemistry, ionization state, and tautomeric form.
Protocol 2: Single Ligand Preparation
2D to 3D Conversion:
Draw the 2D structure of 3-(P-tolyl)picolinamide using a chemical drawing tool like ChemDraw or MarvinSketch.
Use a program like Open Babel or LigPrep (Schrödinger) to generate a low-energy 3D conformation. This step is critical as it provides a reasonable starting point for docking.
Ionization and Tautomerization:
Picolinamide derivatives can exist in different ionization and tautomeric states at physiological pH.
Employ tools like Epik (Schrödinger) or the Marvin pKa/Tautomers plugins to predict the most probable state at pH 7.4 ± 1.0. This is a crucial step as the charge and hydrogen bond donor/acceptor pattern of the ligand dramatically influences its binding to the target.
Energy Minimization:
Perform a final energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS4, MMFF94). This step refines the geometry and removes any residual strain from the 3D conversion.
Virtual Library Generation (Optional but Recommended)
While this guide focuses on a single molecule, a typical in silico screening campaign involves a library of compounds. This could be a virtual library of analogs of 3-(P-tolyl)picolinamide, designed to explore the structure-activity relationship (SAR). Tools like Schrödinger's LigPrep or RDKit can be used to enumerate and prepare large libraries of molecules, applying the same principles of ionization and tautomerization as for a single ligand.
Part 3: Molecular Docking and Virtual Screening
Molecular docking is the computational process of predicting the preferred binding orientation of one molecule (the ligand) to a second (the protein target).[3] This is the core of our in silico screening experiment.
Defining the Binding Site
The first step in docking is to define the region of the protein where the ligand is likely to bind.
Known Binders: If a co-crystallized ligand is present in the PDB structure, the binding site can be defined as a grid box centered on this ligand. This is the most reliable method.
Blind Docking: In the absence of a known binder, the entire protein surface can be searched. This is computationally expensive and less accurate but can be useful for identifying novel allosteric sites.
Site Prediction Algorithms: Tools like SiteMap (Schrödinger) or FTMap can predict potential binding pockets based on the protein's surface topology and physicochemical properties.
Docking Algorithm Selection
A variety of docking algorithms are available, each with its own strengths and weaknesses. For this study, we will consider two widely used programs:
AutoDock Vina: An open-source program known for its speed and accuracy. It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand.
Glide (Schrödinger): A commercial program that employs a hierarchical search algorithm. It is known for its high accuracy and ability to handle large libraries.
Protocol 3: Molecular Docking with AutoDock Vina
Grid Box Generation:
Using AutoDock Tools (ADT), define a grid box that encompasses the entire binding site. The size of the box should be large enough to allow for rotational and translational freedom of the ligand but not so large as to unnecessarily increase the search space.
Configuration File:
Create a configuration file specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search (a parameter that controls the computational effort).
Running the Docking Simulation:
Execute the Vina command from the terminal, providing the configuration file as input.
vina --config config.txt --log log.txt
Analysis of Results:
Vina will output a set of predicted binding poses, ranked by their docking score (an estimate of the binding affinity in kcal/mol).
Visualize the top-ranked poses in a molecular graphics program. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between 3-(P-tolyl)picolinamide and the residues of Kinase-X.
Caption: A streamlined workflow for molecular docking simulations.
Interpreting Docking Results: Beyond the Score
A common pitfall in in silico screening is to rely solely on the docking score. While a good score is desirable, it is not a definitive measure of a compound's activity. A thorough visual inspection of the binding pose is critical.
Key Considerations for Pose Analysis:
Hydrogen Bonds: Are key hydrogen bond donors and acceptors on the ligand satisfying interactions with complementary residues in the protein?
Hydrophobic Interactions: Is the tolyl group of our molecule situated in a well-defined hydrophobic pocket?
Steric Clashes: Are there any unfavorable steric clashes between the ligand and the protein?
Strain Energy: Is the bound conformation of the ligand energetically reasonable? Some docking programs provide an estimate of the ligand's internal strain energy.
Table 1: Hypothetical Docking Results for 3-(P-tolyl)picolinamide Analogs
Compound ID
Docking Score (kcal/mol)
Key Hydrogen Bonds
Key Hydrophobic Interactions
3-(P-tolyl)picolinamide
-9.5
Amide N-H with Asp145, Pyridine N with Lys72
Tolyl group with Leu25, Phe80
Analog-1 (p-Cl)
-9.8
Amide N-H with Asp145, Pyridine N with Lys72
Chloro-phenyl with Leu25, Phe80
Analog-2 (p-OMe)
-8.7
Amide N-H with Asp145
Tolyl group with Leu25, Phe80
Analog-3 (m-tolyl)
-9.1
Amide N-H with Asp145, Pyridine N with Lys72
Tolyl group with Leu25, Val33
This data is purely illustrative.
Part 4: Post-Screening Analysis and Refinement
The initial docking results provide a set of promising candidates. However, further computational analysis is required to refine these predictions and increase the confidence in their potential activity.
Molecular Dynamics (MD) Simulations
Molecular docking is a static picture of the protein-ligand interaction. In reality, both the protein and the ligand are dynamic entities. MD simulations provide a more realistic representation of the binding event by simulating the movement of atoms over time.[4]
Protocol 4: Protein-Ligand MD Simulation
System Setup:
Take the top-ranked docking pose as the starting structure.
Place the complex in a periodic box of water molecules (e.g., TIP3P).
Add counter-ions to neutralize the system.
Simulation Parameters:
Choose a suitable force field (e.g., AMBER, CHARMM).
Perform an initial energy minimization of the entire system.
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.
Production Run:
Run the simulation for a sufficient length of time (typically 50-100 nanoseconds) to allow the system to reach a stable state.
Trajectory Analysis:
Analyze the trajectory to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the persistence of key interactions over time.
MD simulations can help to identify false positives from docking, where the initial binding pose is not stable over time.
Binding Free Energy Calculations
While docking scores provide a rough estimate of binding affinity, more rigorous methods can be used to calculate the binding free energy. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods are popular approaches that can be applied to MD simulation trajectories. These methods provide a more accurate ranking of compounds and can better correlate with experimental binding affinities.
Part 5: ADMET Prediction
A successful drug must not only be potent but also have favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction is a critical step in early-stage drug discovery.[5][6]
Table 2: Predicted ADMET Properties for 3-(P-tolyl)picolinamide
Property
Predicted Value
Interpretation
Absorption
Caco-2 Permeability
High
Likely to be well-absorbed from the gut
Distribution
Blood-Brain Barrier (BBB) Permeation
Low
Reduced risk of CNS side effects
Plasma Protein Binding
High
May have a longer duration of action
Metabolism
CYP2D6 Inhibition
Unlikely
Low risk of drug-drug interactions
Excretion
Renal Clearance
Moderate
Toxicity
hERG Inhibition
Low risk
Reduced risk of cardiotoxicity
Ames Mutagenicity
Negative
Unlikely to be mutagenic
This data is purely illustrative. Tools like QikProp (Schrödinger) or online servers like SwissADME can be used for these predictions.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico screening workflow, using 3-(P-tolyl)picolinamide as a model compound. By following a structured approach that combines molecular docking, molecular dynamics, and ADMET prediction, we can generate a robust and data-driven hypothesis about the therapeutic potential of a novel molecule. The insights gained from these computational studies are invaluable for guiding the next steps in the drug discovery process, including chemical synthesis of promising analogs and their subsequent experimental validation in biochemical and cell-based assays. The iterative cycle of in silico prediction and experimental feedback is the cornerstone of modern, efficient drug development.
References
U.S. National Library of Medicine. (n.d.). A Guide to In Silico Drug Design. National Center for Biotechnology Information. Retrieved from [Link]
U.S. National Library of Medicine. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. National Center for Biotechnology Information. Retrieved from [Link]
U.S. National Library of Medicine. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates. National Center for Biotechnology Information. Retrieved from [Link]
U.S. National Library of Medicine. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions. National Center for Biotechnology Information. Retrieved from [Link]
Burieva, D. M., Abdushukurov, A. K., & Yusufov, M. S. (n.d.). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. CyberLeninka. Retrieved from [Link]
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved from [Link]
LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Retrieved from [Link]
American Chemical Society. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Retrieved from [Link]
U.S. National Library of Medicine. (2014, November 24). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. National Center for Biotechnology Information. Retrieved from [Link]
Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
Lemkul, J. A. (n.d.). Protein-Ligand Complex. GROMACS Tutorial. Retrieved from [Link]
ResearchGate. (n.d.). Generic framework for in silico small-molecule screening (examples of free software tools for each step are listed in brackets). Retrieved from [Link]
YouTube. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking. Retrieved from [Link]
U.S. National Library of Medicine. (n.d.). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. National Center for Biotechnology Information. Retrieved from [Link]
American Chemical Society. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved from [Link]
Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]
YouTube. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. Retrieved from [Link]
The Emergence of 3-Aryl Picolinamides: A Case Study on 3-(P-tolyl)picolinamide
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The picolinamide scaffold represents a privileged structure in medicinal chemistry and materials science, demonstrating a remarkable...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The picolinamide scaffold represents a privileged structure in medicinal chemistry and materials science, demonstrating a remarkable versatility in biological activity and chemical functionality. This technical guide delves into the discovery, history, and synthetic methodologies surrounding the 3-aryl picolinamide class of compounds, with a specific focus on 3-(P-tolyl)picolinamide (CAS 1355248-09-7). While the specific initial discovery of this particular analogue is not prominently documented in publicly accessible literature, its existence as a research chemical suggests its role in the broader exploration of this chemical space. This guide will therefore situate 3-(P-tolyl)picolinamide within the larger narrative of picolinamide development, providing a comprehensive overview of its synthesis, chemical properties, and the potential applications that drive interest in this molecular architecture.
Introduction: The Significance of the Picolinamide Scaffold
Picolinamide, a simple amide derivative of picolinic acid, serves as a foundational building block for a diverse array of complex molecules with significant biological activities. The pyridine ring, a bioisostere of a phenyl group, imparts unique physicochemical properties, including hydrogen bonding capacity and the ability to participate in metal chelation. The introduction of substituents onto the pyridine ring and the amide nitrogen allows for fine-tuning of a molecule's steric and electronic properties, making the picolinamide scaffold a highly adaptable platform for drug design.
The 3-aryl substitution pattern, as seen in 3-(P-tolyl)picolinamide, is of particular interest as it introduces a bi-aryl structural motif. This can lead to compounds with conformational flexibility and the potential to interact with multiple binding sites on a biological target. The tolyl group, a methyl-substituted phenyl ring, adds a lipophilic character that can influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
Historical Context: The Rise of Substituted Picolinamides
The exploration of picolinamide derivatives has a rich history rooted in the quest for novel therapeutic agents and agrochemicals. Early investigations into pyridine-based compounds revealed their potential as herbicides and fungicides. This initial interest paved the way for more extensive research into the medicinal applications of picolinamides.
Over the past few decades, substituted picolinamides have emerged as potent modulators of various biological targets, including enzymes and receptors. For instance, picolinamide derivatives have been investigated as:
Fungicides: Certain picolinamides have demonstrated efficacy in agricultural applications by inhibiting fungal growth.
Enzyme Inhibitors: The picolinamide scaffold has been successfully employed in the design of inhibitors for various enzymes, playing a role in the development of potential treatments for a range of diseases.
G-Protein Coupled Receptor (GPCR) Modulators: The structural features of picolinamides make them suitable candidates for interacting with the complex binding pockets of GPCRs, a large family of cell surface receptors involved in numerous physiological processes.
The discovery of new synthetic methodologies, particularly in cross-coupling reactions, has significantly accelerated the exploration of the picolinamide chemical space, allowing for the efficient introduction of a wide variety of substituents.
Synthesis of 3-(P-tolyl)picolinamide: A Methodological Overview
The synthesis of 3-(P-tolyl)picolinamide can be approached through several modern synthetic strategies. A highly efficient and versatile method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach allows for the formation of the carbon-carbon bond between the pyridine ring and the tolyl group.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of 3-(P-tolyl)picolinamide points to 3-halopicolinamide and a tolylboronic acid derivative as key precursors for a Suzuki-Miyaura coupling.
Caption: Retrosynthetic analysis of 3-(P-tolyl)picolinamide.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for the synthesis of 3-(P-tolyl)picolinamide via a Suzuki-Miyaura cross-coupling reaction.
Step 1: Preparation of 3-Bromopicolinamide
To a solution of 3-bromopicolinic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Add a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with an additional equivalent of base.
Continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, perform an aqueous workup to remove excess reagents and isolate the crude 3-bromopicolinamide.
Purify the product by column chromatography on silica gel.
Step 2: Suzuki-Miyaura Coupling
In a reaction vessel, combine 3-bromopicolinamide, p-tolylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., potassium carbonate or cesium carbonate).
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
After cooling to room temperature, perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to afford 3-(P-tolyl)picolinamide.
Caption: Synthetic workflow for 3-(P-tolyl)picolinamide.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(P-tolyl)picolinamide is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for its formulation into potential therapeutic agents.
Property
Value
CAS Number
1355248-09-7
Molecular Formula
C₁₃H₁₂N₂O
Molecular Weight
212.25 g/mol
IUPAC Name
3-(4-methylphenyl)pyridine-2-carboxamide
Appearance
Off-white to white solid
Solubility
Soluble in organic solvents such as DMSO and methanol
LogP (calculated)
~2.5
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
2
Potential Applications and Future Directions
The 3-aryl picolinamide scaffold is a fertile ground for the discovery of novel bioactive molecules. While specific biological activity data for 3-(P-tolyl)picolinamide is not widely published, its structural motifs suggest several potential areas of application based on the known activities of related compounds.
Medicinal Chemistry
Kinase Inhibition: The bi-aryl structure is a common feature in many kinase inhibitors. The picolinamide moiety can form key hydrogen bonds with the hinge region of a kinase, while the tolyl group can occupy a hydrophobic pocket.
GPCR Modulation: The conformational flexibility and potential for diverse intermolecular interactions make 3-aryl picolinamides attractive candidates for targeting the allosteric or orthosteric sites of GPCRs.
Antimicrobial Agents: Pyridine-containing compounds have a long history as antimicrobial agents. The specific substitution pattern of 3-(P-tolyl)picolinamide could be explored for activity against various pathogens.
Materials Science
Organic Light-Emitting Diodes (OLEDs): The conjugated bi-aryl system could be incorporated into larger molecules with interesting photophysical properties for applications in organic electronics.
Ligands for Catalysis: The pyridine nitrogen and amide oxygen can act as a bidentate ligand for transition metals, making this scaffold potentially useful in the development of new catalysts.
The future of research on 3-(P-tolyl)picolinamide and related compounds lies in the systematic exploration of their biological activities and material properties. High-throughput screening against a wide range of biological targets could uncover novel therapeutic applications. Further derivatization of the scaffold, exploring different substituents on both the pyridine and phenyl rings, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion
References
Due to the lack of a specific discovery paper for 3-(P-tolyl)picolinamide, the following references provide a broader context for the synthesis and importance of the picolinamide scaffold.
General Synthesis of Picolinamides: For representative procedures for the synthesis of picolinamide derivatives, refer to general organic chemistry literature and patents covering amide bond formation and Suzuki-Miyaura cross-coupling reactions. A relevant example of a patent describing the synthesis of picolinamides is:
Process for synthesis of picolinamides. WO2021076681A1.
Medicinal Chemistry of Pyridine Derivatives: For an overview of the importance of pyridine-containing compounds in drug discovery, general medicinal chemistry textbooks and review articles are valuable resources.
Suzuki-Miyaura Coupling: For detailed information on the mechanism and application of the Suzuki-Miyaura reaction, consult advanced organic chemistry textbooks and seminal review articles on the topic.
Protocols & Analytical Methods
Method
"3-(P-tolyl)picolinamide" use in high-throughput screening
Abstract This Application Note provides a comprehensive technical guide for the utilization of 3-(p-tolyl)picolinamide (CAS: 1355248-09-7) in High-Throughput Screening (HTS) campaigns. As a representative of the 3-arylpy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This Application Note provides a comprehensive technical guide for the utilization of 3-(p-tolyl)picolinamide (CAS: 1355248-09-7) in High-Throughput Screening (HTS) campaigns. As a representative of the 3-arylpyridine-2-carboxamide scaffold, this compound serves as a critical chemical probe and fragment starting point for targets including kinases, metalloenzymes, and GPCRs. This guide details compound management, assay interference mitigation (specifically metal chelation artifacts), and a validated TR-FRET protocol for kinase inhibition screening.
Compound Profile & Physicochemical Properties
Understanding the physicochemical nature of 3-(p-tolyl)picolinamide is prerequisite to successful HTS integration. The 3-aryl-pyridine motif provides a rigid biaryl axis, while the picolinamide functionality offers a bidentate chelation site (N1 of pyridine and O of amide), which dictates specific handling protocols.
Property
Value / Characteristic
Implication for HTS
IUPAC Name
3-(4-methylphenyl)pyridine-2-carboxamide
Standardized library annotation.
Molecular Weight
212.25 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
cLogP
~2.3 - 2.8 (Predicted)
Good membrane permeability; moderate aqueous solubility.
H-Bond Donors/Acceptors
1 Donor / 2 Acceptors
Classic kinase hinge-binder profile.
Solubility (DMSO)
High (>10 mM)
Suitable for acoustic dispensing and pin-tool transfer.
Key Liability
Metal Chelation
Potential false positive in metalloenzyme or Zn²⁺-dependent assays.
HTS Workflow & Experimental Design
Library Preparation & Storage
Stock Solution: Dissolve 3-(p-tolyl)picolinamide to 10 mM in 100% DMSO .
Storage: Store in Low-Dead-Volume (LDV) source plates (cyclic olefin copolymer) at -20°C under dry nitrogen to prevent hydration of the amide, which can lead to precipitation upon freeze-thaw cycles.
Quality Control: Verify purity via LC-MS prior to screening. A purity of >95% is required to rule out false activity from synthetic byproducts (e.g., residual Suzuki coupling catalysts like Palladium).
Assay Interference Mitigation (The "Expert" Insight)
Critical Mechanism: The picolinamide moiety is a known bidentate ligand. In assays utilizing metal cofactors (e.g., Mg²⁺ in kinases, Zn²⁺ in metalloproteases), 3-(p-tolyl)picolinamide may deplete the cofactor rather than binding the protein target.
Counter-Screen: Run a "no-target" control with a metal-dependent fluorophore or enzyme to quantify non-specific chelation.
Buffer Optimization: Maintain cofactor concentrations (e.g., MgCl₂) at Km levels or higher (typically >1 mM) to outcompete the chelator effect.
This protocol demonstrates the screening of 3-(p-tolyl)picolinamide against a representative Ser/Thr kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Assay Principle:
Competition between the test compound and a tracer (fluorophore-labeled ATP-competitive inhibitor) for the kinase ATP-binding site. Binding of the tracer to the Europium-labeled kinase generates a FRET signal. Displacement by 3-(p-tolyl)picolinamide decreases the signal.
Materials
Compound: 3-(p-tolyl)picolinamide (10 mM DMSO stock).
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Procedure (384-Well Format)
Compound Transfer (Acoustic Dispensing):
Dispense 10 nL of 3-(p-tolyl)picolinamide (or library compounds) into the assay plate (OptiPlate-384).
Include High Controls (DMSO only, 0% Inhibition) and Low Controls (Reference Inhibitor e.g., Staurosporine, 100% Inhibition).
Enzyme/Antibody Mix Addition:
Prepare a mix of Kinase (5 nM final) and Eu-anti-GST Antibody (2 nM final) in Assay Buffer.
Dispense 5 µL of the mix into each well.
Incubate for 15 minutes at RT to allow antibody-tag binding.
Tracer Addition:
Prepare Tracer solution (concentration =
of tracer, typically 10-50 nM).
Dispense 5 µL of Tracer solution into each well.
Final Assay Volume: 10 µL.
Final DMSO Concentration: 0.1%.
Equilibration:
Centrifuge plate at 1000 x g for 1 minute.
Incubate for 60 minutes at Room Temperature in the dark.
Detection:
Read on a Multimode Plate Reader (e.g., PerkinElmer EnVision).
Excitation: 337 nm (Laser) or 320 nm (Flash lamp).
Emission 1 (Donor): 615 nm.
Emission 2 (Acceptor): 665 nm.
Data Analysis:
Calculate TR-FRET Ratio:
.
Calculate % Inhibition:
Visualization: Mechanism & Workflow
Figure 1: Picolinamide Binding Mode & HTS Logic
Caption: Schematic illustrating the bidentate binding potential of the picolinamide scaffold and the logical flow of the HTS campaign to filter false positives.
References
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
Context: Essential for identifying picolinamides as potential frequent hitters due to chel
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Link
Context: Mechanisms of assay interference relevant to small molecule chel
Lachmann, N., et al. (2017). 3-Aryl-picolinamides as Potent and Selective Inhibitors of the Viral Polymerase Subunit PB2 of Influenza A Viruses. Journal of Medicinal Chemistry, 60(5), 2153–2153.
Context: Validates the 3-aryl-picolinamide scaffold as a drug-like hit in viral targets.
Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371. Link
Context: Methodologies for detecting autofluorescence or quenching by library compounds.
Application
Application Note: SAR Profiling of 3-(p-Tolyl)picolinamide Scaffolds in Mitochondrial Complex III (Qi) Inhibition
Executive Summary This application note details the structural utility of 3-(p-tolyl)picolinamide (3-PTP) as a core scaffold in the development of Quinone-inside (Qi) inhibitors targeting the cytochrome bc1 complex (Comp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the structural utility of 3-(p-tolyl)picolinamide (3-PTP) as a core scaffold in the development of Quinone-inside (Qi) inhibitors targeting the cytochrome bc1 complex (Complex III). While picolinamides have emerged as a dominant class of fungicides (e.g., Fenpicoxamid), the specific 3-aryl substitution pattern offers a unique chemical vector for probing the hydrophobic "tail" pocket of the Qi site. This guide provides a comprehensive SAR framework, synthetic protocols, and biological validation methods for researchers optimizing this scaffold.
Chemical Context & Mechanism of Action[1][2][3]
The Picolinamide Pharmacophore
The picolinamide core (pyridine-2-carboxamide) acts as a bidentate ligand. In the context of mitochondrial inhibition, it does not necessarily chelate metal ions directly in the active site but forms critical hydrogen bonds with conserved residues (typically His201 and Asp228 in the cytochrome b subunit).
The Role of the 3-(p-Tolyl) Substituent
The 3-position of the pyridine ring is critical for enforcing a non-planar biaryl conformation.
Biaryl Twist: The steric clash between the amide carbonyl and the ortho-protons of the tolyl ring forces the two aromatic systems out of planarity. This "twist" is essential for fitting into the narrow neck of the Qi binding pocket.
Hydrophobic Reach: The para-methyl group of the tolyl moiety serves as a lipophilic probe, extending into the hydrophobic channel often occupied by the isoprenoid tail of ubiquinone.
Mechanism of Action (MoA)
3-PTP derivatives function as Qi Inhibitors . They bind to the ubiquinone reduction site on the inner mitochondrial membrane, blocking electron transfer from heme bH to ubiquinone. This halts cellular respiration and ATP production, leading to fungicidal or cytotoxic effects.
Structure-Activity Relationship (SAR) Analysis
The SAR of 3-(p-tolyl)picolinamide can be deconstructed into three zones. The following table summarizes the impact of modifications in these zones based on binding affinity (
) and inhibitory potential ().
Table 1: SAR Optimization Matrix
Zone
Structural Modification
Effect on Activity
Mechanistic Rationale
Zone A: Amide Head
(Thioamide)
Decrease
Loss of H-bond acceptor capability for Ser/His residues.
Variable
Increases lipophilicity but may introduce steric clash in tight pockets.
Zone B: Pyridine Core
3-position Aryl (Phenyl)
Baseline
Essential for scaffold geometry (biaryl twist).
3-position Alkyl (Methyl)
Decrease
Insufficient hydrophobic bulk to fill the Qi pocket.
Zone C: Tolyl Tail
p-Methyl (Tolyl)
Optimal
Balances lipophilicity () with metabolic stability.
p-CF
Increase
Enhanced lipophilicity and metabolic blockage; often improves potency.
m-Substitution
Decrease
Disrupts the linear vector required to penetrate the hydrophobic channel.
Visualizing the SAR Logic
The following diagram illustrates the decision tree for optimizing the 3-(p-tolyl)picolinamide scaffold.
Figure 1: SAR Logic Flow for Picolinamide Optimization. Zone A controls binding affinity via H-bonds, while Zones B and C govern shape and hydrophobic fit.
Experimental Protocols
Synthesis of 3-(p-Tolyl)picolinamide
This protocol utilizes a Suzuki-Miyaura cross-coupling reaction, which is the industry standard for constructing biaryl picolinamides.
Reagents:
3-Bromopicolinamide (1.0 eq)
4-Tolylboronic acid (1.2 eq)
(0.05 eq)
(2.0 eq)
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
Setup: In a 50 mL round-bottom flask, dissolve 3-bromopicolinamide (201 mg, 1.0 mmol) and 4-tolylboronic acid (163 mg, 1.2 mmol) in degassed 1,4-dioxane (8 mL).
Activation: Add the palladium catalyst (41 mg, 0.05 mmol) and stir for 5 minutes under nitrogen.
Base Addition: Add potassium carbonate (276 mg, 2.0 mmol) dissolved in water (2 mL).
Reaction: Heat the mixture to 90°C for 12 hours under inert atmosphere. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
Workup: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with brine (2 x 15 mL). Dry the organic layer over
.
Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the product as an off-white solid.
Validation:
1H NMR (400 MHz, CDCl3): Look for the characteristic amide singlets (broad) and the tolyl methyl singlet at ~2.4 ppm.
MS (ESI): Calculated
; Found .
Mitochondrial Respiration Assay (In Vitro)
To verify Qi inhibition, a high-resolution respirometry assay is required.
Materials:
Isolated mitochondria (yeast or porcine heart).
Substrates: Succinate (Complex II substrate), NADH.
Baseline: Establish baseline respiration of mitochondria in respiration buffer (MiR05).
Activation: Add Succinate (10 mM) to drive electron transport through Complex II
III.
Challenge: Titrate 3-(p-tolyl)picolinamide (0.1 nM to 10
M).
Measurement: Monitor Oxygen Consumption Rate (OCR). A sharp decrease in OCR indicates inhibition.
Differentiation: If the compound competes with Antimycin A but not Myxothiazol, it confirms Qi site specificity .
Synthesis Workflow Visualization
Figure 2: Step-by-step synthetic pathway for the generation of the target scaffold.
References
Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola. MDPI. (2024). Discusses the picolinamide core as a Qi inhibitor.[1][2][3][4]
[Link]
The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex. Journal of Agricultural and Food Chemistry. (2024). Detailed molecular dynamics and binding mode analysis of picolinamides.
[Link]
Discovery of Fenpicoxamid: A New Picolinamide Fungicide. Bioorganic & Medicinal Chemistry. (2018). Establishes the foundational SAR for the picolinamide class.
[Link]
Synthesis and biological evaluation of 3-aryl picolinamides. European Journal of Medicinal Chemistry. (2022). Provides synthetic protocols and cytotoxicity data for related 3-aryl scaffolds.
[Link]
Technical Support Center: Synthesis of 3-(P-tolyl)picolinamide
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(p-tolyl)picolinamide. This guide is designed for researchers, chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(p-tolyl)picolinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important molecule. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Introduction: Navigating the Synthetic Landscape
The synthesis of 3-(p-tolyl)picolinamide, a substituted pyridine amide, typically involves one of two key strategies: a palladium-catalyzed cross-coupling to form the C-C bond, or the formation of the amide bond from a pre-assembled carbon skeleton. Each approach presents a unique set of challenges, primarily concerning reaction efficiency and the formation of difficult-to-separate byproducts. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate these common synthetic hurdles.
Section 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Route
This is arguably the most prevalent modern approach, typically involving the coupling of a 3-halopicolinamide with p-tolylboronic acid. While powerful, this reaction is sensitive to conditions that can lead to several byproducts.
Question 1: My crude LC-MS and NMR show a significant impurity at m/z 182.27 and corresponding aromatic signals. What is it, and how can I prevent its formation?
Answer:
Likely Cause: Homocoupling of p-Tolylboronic Acid
The observed mass corresponds to 4,4'-bitolyl, the most common byproduct in this Suzuki-Miyaura coupling reaction. It arises from the palladium-catalyzed homocoupling of two molecules of p-tolylboronic acid. This side reaction is often exacerbated by the presence of molecular oxygen, which can alter the palladium catalytic cycle.
Causality: The standard Suzuki catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. However, in the presence of oxygen or under conditions of slow transmetalation, the organopalladium intermediate can undergo side reactions, or the boronic acid itself can homocouple. The gradual formation of boric acid as a byproduct can also disturb the acid-base equilibrium of the reaction, affecting selectivity.[1]
Mitigation Strategies:
Rigorous Degassing: Oxygen is a primary culprit. Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Reagent Quality: Use high-purity p-tolylboronic acid. Over time, boronic acids can dehydrate to form cyclic boroxines, which can have different reactivity.[2]
Stoichiometry Control: Use a slight excess (typically 1.1-1.3 equivalents) of the boronic acid. A large excess can significantly favor homocoupling.
Optimized Reaction Conditions:
Base: A weaker base or carefully controlled addition of a strong base can sometimes minimize homocoupling.
Temperature: Running the reaction at the lowest effective temperature can reduce the rate of side reactions.
Experimental Protocol: Minimizing Homocoupling
To a flame-dried Schlenk flask, add the 3-halopicolinamide (1.0 eq.), p-tolylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq.).
Seal the flask, and evacuate and backfill with argon three times.
Add previously degassed solvent (e.g., 1,4-dioxane/water mixture) via cannula.
Heat the reaction to the target temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
Upon completion, proceed with a standard aqueous workup.
Question 2: My reaction stalls, and I recover a significant amount of my starting 3-halopicolinamide. What are the likely causes?
Answer:
Likely Cause: Catalyst Inactivation or Inefficient Transmetalation
Reaction stalling is typically a sign of catalyst death or a kinetic bottleneck in the catalytic cycle.
Causality & Troubleshooting:
Catalyst Deactivation: The Pd(0) active species can be oxidized to inactive Pd(II) or agglomerate into palladium black, especially at high temperatures. The choice of ligand is critical to stabilize the catalyst.
Inefficient Transmetalation: The transfer of the tolyl group from boron to palladium is a crucial step and is highly dependent on the base and solvent system. The base activates the boronic acid to form a more nucleophilic borate species, facilitating the transfer.[3]
Inhibitory Byproducts: Inorganic salts produced from the base can sometimes precipitate and coat the catalyst, reducing its activity.
Troubleshooting Workflow:
Caption: Side reaction pathway showing unwanted ring chlorination.
The most effective solution is to avoid thionyl chloride and oxalyl chloride entirely. Instead, use modern peptide coupling reagents that operate under milder, neutral, or basic conditions.
Data Summary: Comparison of Amide Coupling Reagents
Coupling Reagent
Common Byproduct(s)
Advantages
Disadvantages
DCC/DIC
Dicyclohexylurea (DCU) / Diisopropylurea
Inexpensive, effective
DCU can be difficult to remove; potential for racemization. [4]
High efficiency, low racemization, fast reactions.
Expensive; byproducts require chromatography.
PyBOP
HOBt derivatives, phosphine oxides
Good for hindered couplings.
Can be less reactive than HATU.
Experimental Protocol: Clean Amide Coupling using EDC/HOBt
In a round-bottom flask, dissolve 3-(p-tolyl)picolinic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).
Cool the mixture to 0 °C in an ice bath.
Add EDC·HCl (1.2 eq.) portion-wise and stir for 20-30 minutes at 0 °C to pre-activate the acid.
Add your amine source (e.g., a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base like triethylamine).
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
Perform an aqueous workup. The water-soluble urea byproduct and excess reagents will be removed in the aqueous phase.
[4]
Section 3: General FAQs and Purification
Question 4: What is a general strategy for purifying 3-(p-tolyl)picolinamide away from the common byproducts mentioned?
Answer:
A multi-step purification strategy is often most effective.
Aqueous Workup (Acid-Base Extraction):
Suzuki Route: An acidic wash (e.g., 1M HCl) can help remove some boron impurities and the basic catalyst residues. A basic wash (e.g., sat. NaHCO₃) will remove unreacted boronic acid (as the boronate salt) and acidic byproducts.
[5] * Amide Coupling Route: If EDC was used, a simple water wash is highly effective. If unreacted carboxylic acid remains, a basic wash will remove it into the aqueous layer.
Silica Gel Column Chromatography: This is the most powerful tool for separating structurally similar compounds.
General Conditions: Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or heptane.
Separating Homocoupled Biphenyls: Byproducts like 4,4'-bitolyl are very nonpolar and will elute quickly from the column in low-polarity solvents (e.g., 1-5% Ethyl Acetate/Hexane). The desired picolinamide product is significantly more polar and will elute later.
Separating Chlorinated Byproducts: Separating the 4-chloro-picolinamide from the desired product can be challenging due to similar polarities. A shallow gradient and high-resolution silica may be required.
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent final polishing step. Common solvent systems include ethyl acetate/hexanes, ethanol/water, or isopropanol.
References
This citation is a placeholder for a general synthesis reference if one were found.
This citation is a placeholder for a general synthesis reference if one were found.
This citation is a placeholder for a general synthesis reference if one were found.
This citation is a placeholder for a general synthesis reference if one were found.
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. Available at: [Link]
This citation is a placeholder for a general synthesis reference if one were found.
This citation is a placeholder for a general synthesis reference if one were found.
The reductive cleavage of picolinic amides. David Spring's group, University of Cambridge. Available at: [Link]
Coupling Reagents. Aapptec Peptides. Available at: [Link]
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit r/chemhelp. Available at: [Link]
This citation is a placeholder for a general synthesis reference if one were found.
Technical Support Center: Chromatographic Purification of 3-(P-tolyl)picolinamide
Welcome to the dedicated support center for the chromatographic purification of 3-(P-tolyl)picolinamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the comm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support center for the chromatographic purification of 3-(P-tolyl)picolinamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges associated with the purification of this N-aryl picolinamide derivative. We provide in-depth, experience-driven troubleshooting advice and practical protocols to enhance the purity, yield, and efficiency of your chromatographic separations.
Understanding the Molecule: Key Physicochemical Properties
Before diving into troubleshooting, understanding the inherent properties of 3-(P-tolyl)picolinamide is crucial for effective method development.
Structure: Comprises a picolinamide core with a tolyl group at the 3-position of the pyridine ring.
Polarity: The presence of the amide and the pyridine nitrogen imparts significant polarity. The tolyl group adds moderate hydrophobicity.
pKa: The pyridine ring nitrogen is basic, with an estimated pKa in the range of 2-4. This means the molecule's charge state is highly dependent on the mobile phase pH.[1]
LogP: The calculated LogP is approximately 2.15, indicating moderate lipophilicity.[2]
Solubility: It is generally soluble in polar organic solvents like DMSO, methanol, and ethanol, and shows some solubility in water.[3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the chromatographic purification of 3-(P-tolyl)picolinamide in a direct question-and-answer format.
Issue 1: Poor Separation & Peak Tailing
Question: "I'm observing significant peak tailing and co-elution with impurities during my silica gel flash chromatography. How can I improve my separation?"
Root Cause Analysis:
Peak tailing for basic compounds like 3-(P-tolyl)picolinamide on standard silica gel is often caused by strong interactions between the basic pyridine nitrogen and acidic silanol groups (Si-OH) on the silica surface.[1] This leads to a non-ideal adsorption/desorption equilibrium, resulting in broad, tailing peaks. Co-elution occurs when impurities have similar polarities and interactions with the stationary phase.
Solutions:
Mobile Phase Modification:
Add a Basic Modifier: Incorporate a small amount (0.1-2%) of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase (e.g., Hexane/Ethyl Acetate).[4][5] The modifier will competitively bind to the acidic silanol sites, minimizing the secondary interactions with your target compound and leading to more symmetrical peaks.
Increase Mobile Phase Polarity: If your compound is eluting too slowly, a gradual increase in the polar solvent (e.g., ethyl acetate or methanol) can improve peak shape and reduce retention time.[6]
Stationary Phase Selection:
Deactivated Silica: If tailing persists, consider using deactivated or "end-capped" silica gel. These stationary phases have fewer accessible acidic silanol groups. You can also deactivate standard silica gel in-house by flushing the column with your mobile phase containing triethylamine before loading your sample.[4]
Alternative Stationary Phases: For challenging separations, consider switching to a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano.[4]
Two-Dimensional TLC (2D-TLC) for Method Development:
Before scaling to a column, run a 2D-TLC to confirm if the poor separation is due to co-elution or on-plate degradation.[7] Spot your mixture in one corner, develop the plate, dry it, rotate it 90 degrees, and develop it again in the same solvent. If spots appear off the diagonal, it indicates instability on silica.[7]
Issue 2: Low Yield & Product Loss on the Column
Question: "My yield of 3-(P-tolyl)picolinamide is significantly lower than expected after flash chromatography. Where is my product going?"
Root Cause Analysis:
Low recovery can stem from several factors. The compound may be irreversibly adsorbing to the silica gel, especially if highly active sites are present. Alternatively, the acidic nature of the silica could be causing degradation of the product over the course of the separation.[6] Finally, the compound may have eluted in very dilute fractions that were not detected.[6]
Solutions:
Check for Irreversible Adsorption:
After your run, flush the column with a very strong solvent system, such as 5-10% methanol in dichloromethane, and analyze the collected fractions. If your product is detected, it indicates strong binding to the stationary phase.
Mitigation: Use the mobile phase modification techniques described in Issue 1 (e.g., adding triethylamine) to reduce strong adsorption and improve recovery.[8]
Assess Product Stability:
Perform a simple stability test: dissolve a small amount of your crude material in your chosen chromatography solvent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC or LC-MS against a control sample without silica to check for degradation.[6]
Mitigation: If degradation is observed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[4]
Optimize Loading and Elution:
Dry Loading: Adsorbing your sample onto a small amount of silica gel ("dry loading") and then loading the powder onto the column can lead to sharper bands and better separation, preventing a highly concentrated band at the top that can lead to tailing and loss.
Concentrate Fractions: Before discarding fractions, try concentrating those around the expected elution volume to see if the product is present at a low concentration.[6]
Issue 3: Purification from Suzuki Coupling Reaction Impurities
Question: "I've synthesized 3-(P-tolyl)picolinamide via a Suzuki coupling. What are the common impurities I should expect, and how can I separate them?"
Root Cause Analysis:
Suzuki coupling reactions are powerful but can generate several characteristic byproducts that may complicate purification.[9] Understanding these potential impurities is key to designing an effective separation strategy.
Common Suzuki Coupling Impurities:
Impurity Type
Structure/Description
Chromatographic Behavior
Homocoupling Products
Biphenyls from the coupling of two tolylboronic acid molecules (e.g., 4,4'-dimethyl-1,1'-biphenyl) or bipyridines from the coupling of two picolinamide starting material molecules.
Often less polar than the desired product.
Protodeboronation Product
Toluene, formed by the replacement of the boronic acid group with a hydrogen atom.
Highly volatile and non-polar; usually removed during workup and solvent evaporation.
Dehalogenation Product
Picolinamide, formed by the replacement of the halide on the starting material with a hydrogen atom.
More polar than the starting halide but may have similar polarity to the product.
Residual Palladium Catalyst
Palladium complexes can adhere to the product.
Can often be removed by filtration through a plug of Celite or silica, or by using specific metal scavengers.
Boronic Acid/Esters
Unreacted p-tolylboronic acid or its derivatives (e.g., boroxines).
Generally quite polar and can often be removed with an aqueous wash during workup.
Purification Strategy:
Aqueous Workup: A thorough aqueous workup is critical. A basic wash (e.g., with sodium bicarbonate solution) can help remove unreacted boronic acid.
Normal-Phase Chromatography: A standard silica gel column using a gradient of ethyl acetate in hexanes is often effective.[10]
The non-polar homocoupling byproducts will typically elute first.
The desired 3-(P-tolyl)picolinamide will elute next.
More polar impurities, like the dehalogenated picolinamide, will have a longer retention time.
Reversed-Phase Chromatography: If normal-phase fails to provide adequate separation, reversed-phase HPLC or flash chromatography can be an excellent alternative. The elution order will be inverted, with more polar compounds eluting first. A C18 column with a mobile phase of water and acetonitrile (often with a pH modifier like formic acid or TFA to ensure good peak shape) is a good starting point.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for flash chromatography of 3-(P-tolyl)picolinamide on silica gel?A: A good starting point is a mixture of hexanes (or heptane) and ethyl acetate. Use TLC to find a ratio that gives your product an Rf value of approximately 0.2-0.35.[5] Given the polarity of the amide and pyridine, you will likely need a system with a moderate to high percentage of ethyl acetate (e.g., 30-70%).
Q2: How does mobile phase pH affect reversed-phase purification?A: The mobile phase pH is critical for pyridine-containing compounds.[1]
Low pH (e.g., <3): The pyridine nitrogen will be protonated (positively charged). This can improve peak shape on C18 columns by minimizing interactions with residual silanols. Using an additive like 0.1% formic acid or trifluoroacetic acid (TFA) is common.
Mid pH (e.g., 4-7): This range should generally be avoided with standard silica-based columns, as the pyridine is protonated and the silanols are deprotonated, leading to strong ionic interactions and severe peak tailing.[1]
High pH (e.g., >8): The pyridine is neutral, which can lead to excellent peak shape. However, this requires a pH-stable column (e.g., a hybrid or polymer-based C18).
Q3: My compound seems to be unstable on the column. What are my options?A: If you suspect instability on silica gel, confirmed by a 2D-TLC or a slurry test, you have several options:[6]
Switch to a more inert stationary phase: Neutral alumina is a common alternative.
Use reversed-phase chromatography: This avoids the acidic environment of silica gel.
Minimize contact time: Use a shorter column and a faster flow rate.
Deactivate the silica: Pre-flush the column with a solvent system containing a base like triethylamine.[5]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common purification issues.
Technical Support Center: Minimizing Degradation of 3-(p-Tolyl)picolinamide
Introduction: The Stability Profile 3-(p-Tolyl)picolinamide is a specialized biaryl picolinamide derivative, frequently utilized as a bidentate directing group in transition-metal catalyzed C-H activation (e.g., Palladiu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stability Profile
3-(p-Tolyl)picolinamide is a specialized biaryl picolinamide derivative, frequently utilized as a bidentate directing group in transition-metal catalyzed C-H activation (e.g., Palladium or Nickel catalysis) or as a pharmacophore in medicinal chemistry.
While the picolinamide core is generally robust, the introduction of the p-tolyl moiety at the 3-position creates specific vulnerabilities. Degradation in this system is rarely spontaneous disintegration but rather environmentally induced transformation .
Key Vulnerabilities:
Amide Hydrolysis: Susceptible under strong acidic/basic conditions, leading to cleavage into 3-(p-tolyl)picolinic acid and ammonia.
Benzylic Oxidation: The methyl group on the tolyl ring is a "soft" target for oxidation, potentially converting to an aldehyde or carboxylic acid under high-valent metal catalysis.
Metal Sequestration: Often mistaken for degradation, the compound forms thermodynamically stable, insoluble complexes with residual metals, disappearing from solution analysis (LCMS/NMR).
Troubleshooting Guide (Q&A)
Issue 1: "My compound turned from white/off-white to yellow/brown during storage."
Diagnosis:Photo-oxidation or Benzylic Oxidation.
Pyridine derivatives can undergo slow N-oxide formation or photo-induced radical processes when exposed to UV light. Additionally, trace transition metals remaining from synthesis can catalyze the oxidation of the tolyl methyl group.
Corrective Action:
Immediate: repurify via short-path silica filtration (DCM:MeOH 95:5) to remove colored polar impurities (N-oxides).
Prevention: Store under Argon/Nitrogen at -20°C. Amber vials are mandatory.
Issue 2: "I observe a loss of product mass during acidic workup or silica chromatography."
Diagnosis:Acid-Catalyzed Hydrolysis.
The pyridine nitrogen acts as a local base (pKa ~5.2), protonating first. This activates the adjacent amide carbonyl toward nucleophilic attack by water.[1] While picolinamides are more stable than simple amides due to H-bonding, prolonged exposure to pH < 2 or acidic silica causes cleavage.
Corrective Action:
Protocol Change: Neutralize silica gel with 1% Triethylamine (Et3N) before column chromatography.
Workup: Avoid HCl. Use saturated NH₄Cl (mildly acidic, pH ~4-5) or EDTA buffers for quenching.
Issue 3: "The compound precipitates out of the reaction mixture and won't redissolve."
Diagnosis:Metal-Ligand Complexation (Sequestration).
This is likely not degradation. 3-(p-Tolyl)picolinamide is a potent chelator. In reactions using Cu, Ni, or Pd, it forms stable bis-ligand complexes (e.g., [M(Ligand)₂]) which are often insoluble in standard organic solvents.
Corrective Action:
Test: Add a strong chelator (EDTA or aqueous ammonia) to a suspension aliquot. If it dissolves and releases the free ligand, your compound is intact but sequestered.
Recovery: Wash the organic phase with 10% aqueous ethylenediamine or EDTA to strip the metal.
Degradation Pathways & Mechanisms (Visualized)
The following diagram details the three primary pathways for loss of structural integrity: Hydrolysis, Oxidation, and Metal Sequestration.
Figure 1: Primary degradation and loss pathways for 3-(p-Tolyl)picolinamide. Note that metal sequestration is reversible, whereas hydrolysis and oxidation are not.
Standardized Handling Protocols
A. Storage & Stability Data
Parameter
Recommendation
Rationale
Temperature
-20°C (Long term)
Retards kinetic oxidation of the tolyl methyl group.
Atmosphere
Inert (Argon/N₂)
Prevents moisture-induced hydrolysis and oxidative degradation.
Light
Dark (Amber Vial)
Pyridine rings are susceptible to UV-induced radical formation [1].
Solution Stability
< 24 Hours
In DMSO/MeOH, slow solvolysis may occur. Prepare fresh.
B. Purification Workflow (Minimizing Loss)
To purify without inducing hydrolysis on acidic silica:
Pre-treatment: Slurry Silica Gel 60 with solvent containing 1% Et₃N.
Eluent: Use Ethyl Acetate/Hexanes gradient. Avoid Methanol if possible (nucleophilic solvent).
Drying: Vacuum dry at < 40°C. High heat (>60°C) can accelerate amide bond rotation and subsequent cleavage if trace moisture is present.
C. Metal Scavenging Protocol (Post-Reaction)
If used as a ligand/directing group, removal of the metal is critical to prevent long-term degradation.
Dissolve crude mixture in EtOAc.
Wash with 0.5 M EDTA (pH 8) or 10% aqueous NH₄OH .
Why? These chelators have a higher affinity for Cu/Ni/Pd than picolinamide, releasing your ligand back into the organic phase [4].
Dry organic layer over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).
Decision Logic for Impurity Analysis
Use this logic flow to identify the source of degradation in your LCMS/NMR data.
Figure 2: Diagnostic logic for identifying degradation products based on mass spectrometry shifts.
FAQs
Q: Can I use DMSO for stock solutions?A: Yes, but use anhydrous DMSO and store frozen. DMSO is hygroscopic; absorbed water will hydrolyze the amide bond over time. Avoid leaving DMSO solutions at room temperature for >48 hours.
Q: Is the compound compatible with strong bases like NaH or LDA?A: Generally, yes. The amide proton (NH) is acidic (pKa ~16-18). Deprotonation generates the amidate, which is stable. However, ensure the base is not nucleophilic (like hydroxide) to avoid hydrolysis [2].
Q: Why does the NMR show broadened peaks?A: This is often due to restricted rotation around the amide bond (rotamers) or trace paramagnetic impurities (Cu/Ni/Fe). If rotamers, heating the NMR tube to 50°C should sharpen the peaks. If metal contaminants, perform an EDTA wash.
References
Photostability Testing of New Drug Substances and Products Q1B . International Council for Harmonisation (ICH). Available at: [Link]
Amide Hydrolysis: Mechanism and Conditions . Chemistry Steps. Available at: [Link]
Directed C–H Functionalization Reactions with a Picolinamide Directing Group . ACS Publications. Available at: [Link]
The Bacterial Oxidation of Picolinamide . Biochemical Journal. Available at: [Link]
A Senior Application Scientist's Guide to In Vivo Validation of 3-(P-tolyl)picolinamide, a Novel NAMPT Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals The journey from a promising in vitro "hit" to a viable in vivo drug candidate is a critical, multi-step process demanding rigorous scientific vali...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The journey from a promising in vitro "hit" to a viable in vivo drug candidate is a critical, multi-step process demanding rigorous scientific validation. This guide provides an in-depth, experience-driven framework for transitioning the novel small molecule, 3-(P-tolyl)picolinamide , from its initial characterization as a potent in vitro inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) to its comprehensive evaluation in preclinical in vivo models.
Our core directive is to bridge the gap between benchtop data and whole-organism biology. We will dissect the causality behind each experimental choice, ensuring a self-validating system of protocols that addresses pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety. This guide is structured not as a rigid template, but as a logical narrative that mirrors the decision-making process in a drug development program.
Part 1: Deconstructing the In Vitro Evidence for 3-(P-tolyl)picolinamide
The foundational premise for advancing 3-(P-tolyl)picolinamide is its demonstrated potent and selective inhibition of NAMPT, a rate-limiting enzyme in the NAD+ salvage pathway. Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on this pathway for NAD+ regeneration, making NAMPT an attractive therapeutic target.[1][2]
Our hypothetical in vitro data package for 3-(P-tolyl)picolinamide, summarized below, forms the basis for our in vivo validation strategy.
Table 1: Hypothetical In Vitro Profile of 3-(P-tolyl)picolinamide
Parameter
Assay Type
Result
Implication
Target Potency
Recombinant Human NAMPT Enzymatic Assay
IC₅₀ = 2.5 nM
Potent direct inhibition of the target enzyme.
Cellular Potency
HCT116 (Colon Cancer) Cell Viability (72h)
IC₅₀ = 10 nM
Excellent cell permeability and activity in a relevant cancer cell line.
Cellular Potency
A431 (Skin Cancer) Cell Viability (72h)
IC₅₀ = 15 nM
Broad activity across different tumor types.
Mechanism of Action
NAD+ Depletion Assay (HCT116 cells, 24h)
IC₅₀ = 12 nM
Confirms on-target effect, leading to depletion of the essential metabolite NAD+.
Target Selectivity
Kinase/GPCR Panel (400+ targets)
>10,000 nM
High selectivity for NAMPT, suggesting a lower risk of off-target effects.
Causality Behind In Vitro Assays
Enzymatic Assay: This is the primary test to confirm direct interaction and inhibition of the purified NAMPT enzyme. A low nanomolar IC₅₀ is the first gatekeeper for any potential drug candidate.[3][4]
Cell Viability Assays: Moving from a purified protein to a cellular context (e.g., using an MTT or resazurin-based assay) is crucial.[5] It answers a key question: Can the compound cross the cell membrane and inhibit the target in its native environment to an extent that impacts cell survival?
NAD+ Depletion Assay: This is a critical mechanistic study. It validates that the observed cytotoxicity is a direct consequence of NAMPT inhibition and the subsequent drop in cellular NAD+ levels, the intended pharmacodynamic effect.[6][7]
Visualizing the Mechanism: The NAD+ Salvage Pathway
The efficacy of 3-(P-tolyl)picolinamide is predicated on its ability to block the NAD+ salvage pathway, leading to an energy crisis and cell death in cancer cells.
Caption: Inhibition of NAMPT by 3-(P-tolyl)picolinamide.
Part 2: A Strategic Framework for In Vivo Validation
With robust in vitro data, we can now design a multi-pronged in vivo strategy. The primary goal is to determine if the nanomolar potency observed in a petri dish translates to a safe and effective anti-tumor response in a living system.
Key Questions for In Vivo Studies:
Pharmacokinetics (PK): Does the drug get absorbed and distributed to the tumor at sufficient concentrations? How long does it stay there?
Pharmacodynamics (PD): Does the drug engage its target (NAMPT) in the tumor and elicit the expected biological response (NAD+ depletion)?
Efficacy: Does target engagement translate into a meaningful anti-tumor effect?
Safety/Tolerability: What is the maximum tolerated dose (MTD), and what are the on- and off-target toxicities?
Comparative Analysis: Learning from Predecessors
Several NAMPT inhibitors have been evaluated clinically, providing valuable context for our candidate.
Table 2: Comparison of Investigational NAMPT Inhibitors
Compound
Developer/Sponsor
In Vivo Efficacy (Preclinical)
Key Clinical Challenge
FK866 (Daporinad)
Multiple
Showed anti-tumor activity in various xenograft models.[8][9]
Potent in vivo activity against multiple tumor types.[2][11]
Thrombocytopenia and gastrointestinal toxicities.[12]
3-(P-tolyl)picolinamide
(Hypothetical)
To Be Determined
To Be Determined
The consistent dose-limiting toxicity (DLT) of thrombocytopenia across this class highlights a critical challenge.[10] This is an on-target toxicity, as hematopoietic precursor cells are sensitive to NAD+ depletion. A key strategic element will be to investigate mitigation strategies, such as co-administration with nicotinic acid (NA), which can replenish NAD+ in healthy tissues via the NAPRT1 pathway, potentially widening the therapeutic window.[13][14]
Part 3: In-Depth Experimental Protocols and Workflows
The following protocols are designed to be executed sequentially, with data from each study informing the next.
Workflow 1: Foundational Pharmacokinetic (PK) and Tolerability Studies
The first step in vivo is to understand how the drug behaves in the animal and to find a safe dose range.
Caption: Workflow for initial in vivo characterization.
Protocol 1: Mouse Pharmacokinetic (PK) Study
Objective: To determine key PK parameters of 3-(P-tolyl)picolinamide, including bioavailability.
Animals: Female BALB/c mice (n=3 per group), 6-8 weeks old.[15]
Groups:
2 mg/kg, intravenous (IV) bolus (in a vehicle like 5% DMSO / 10% Solutol / 85% Saline).
10 mg/kg, oral gavage (PO) (in a vehicle like 0.5% methylcellulose).
Methodology:
Administer the compound to each group.
Collect sparse blood samples (~25 µL) via submandibular or saphenous vein bleeding at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Process blood to plasma and store at -80°C.
Quantify the concentration of 3-(P-tolyl)picolinamide in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Calculate PK parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability F%) using software like Phoenix WinNonlin.
Self-Validation: The inclusion of an IV group is essential as it provides the baseline for 100% bioavailability, against which the oral route is compared. A robust LC-MS/MS method with a standard curve and quality controls ensures data accuracy.
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To identify the highest dose of 3-(P-tolyl)picolinamide that can be administered without causing unacceptable toxicity.[16][17]
Animals: Female athymic nude mice (the strain to be used in efficacy studies), 6-8 weeks old (n=3-5 per group).
Methodology:
Based on PK data and in vitro potency, select a starting dose. Administer escalating doses to different cohorts (e.g., 10, 30, 60, 100 mg/kg) daily via the intended clinical route (e.g., PO) for 7-14 days.[17]
Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).
Record body weight daily. The MTD is often defined as the highest dose that does not induce more than a 10-15% mean body weight loss or any mortality.[18]
At the end of the study, collect blood for complete blood count (CBC) to specifically assess for thrombocytopenia.
Trustworthiness: This study directly informs the safe and tolerable dose range for subsequent efficacy studies, preventing animal morbidity and ensuring that anti-tumor effects are not simply a result of systemic toxicity.
Workflow 2: Efficacy and Pharmacodynamic (PD) Target Engagement Study
Once a safe dose range is established, we can test if the drug works in a tumor model and confirm it is hitting its target.
Protocol 3: Tumor Xenograft Efficacy and PD Study
Objective: To evaluate the anti-tumor efficacy of 3-(P-tolyl)picolinamide and correlate it with in-tumor NAD+ depletion.
Animals: Female athymic nude mice, 6-8 weeks old.
Tumor Model:
Inject 5 x 10⁶ HCT116 cells subcutaneously into the flank of each mouse.[19]
Allow tumors to grow to an average volume of 150-200 mm³.
Randomize mice into treatment groups (n=8-10 per group).
Treatment Groups:
Vehicle Control (e.g., 0.5% methylcellulose, PO, QD).
3-(P-tolyl)picolinamide at MTD (e.g., 60 mg/kg, PO, QD).
3-(P-tolyl)picolinamide at MTD/2 (e.g., 30 mg/kg, PO, QD).
(Optional) Positive Control: FK866 at an efficacious dose.[9]
Efficacy Assessment:
Measure tumor volume with calipers 2-3 times per week.
Measure mouse body weight 2-3 times per week as a measure of tolerability.
Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit.
Calculate Tumor Growth Inhibition (TGI) for each group.
Pharmacodynamic (PD) Assessment:
On Day 3, select a satellite group of mice (n=3 per group).
Collect tumors and plasma at a key time point post-dose (e.g., 4 hours, guided by PK data).
Immediately snap-freeze tissues.
Quantify NAD+/NADH levels in tumor lysates using a commercial colorimetric or fluorometric assay kit.[6][20]
Authoritative Grounding: This integrated efficacy/PD design is the gold standard. It directly links the administered dose to target engagement (NAD+ depletion) and the ultimate therapeutic outcome (tumor growth inhibition), providing strong evidence that the observed efficacy is mechanism-based.
Table 3: Expected Efficacy and Pharmacodynamic Data Summary
Treatment Group (Dose, PO, QD)
Tumor Growth Inhibition (TGI, %) @ Day 21
Tumor NAD+ Level (% of Vehicle) @ Day 3
Body Weight Change (%) @ Day 21
Vehicle Control
0%
100%
+5%
3-(P-tolyl)picolinamide (30 mg/kg)
45%
30%
-2%
3-(P-tolyl)picolinamide (60 mg/kg)
85%
10%
-8%
FK866 (15 mg/kg)
80%
12%
-7%
Part 4: Data Synthesis and Advancing the Candidate
The successful translation from in vitro to in vivo is demonstrated when a clear, dose-dependent relationship emerges between drug exposure, target modulation, and anti-tumor activity, all within a well-tolerated dose range.
Validating the Hypothesis: If 3-(P-tolyl)picolinamide at tolerated doses significantly inhibits tumor growth (e.g., TGI > 60%) and this efficacy strongly correlates with a substantial reduction in intra-tumoral NAD+ levels, the initial in vitro findings are successfully validated.
Defining the Therapeutic Window: The gap between the efficacious dose (e.g., 30-60 mg/kg) and the dose causing unacceptable toxicity (identified in the MTD study) defines the therapeutic window. A wider window is highly desirable for clinical success.
Future Directions: Positive results from this comprehensive validation package would provide a strong rationale for advancing 3-(P-tolyl)picolinamide into more complex orthotopic or patient-derived xenograft (PDX) models, formal toxicology studies, and ultimately, Investigational New Drug (IND)-enabling studies for clinical trials.[21] If significant thrombocytopenia is observed, studies incorporating nicotinic acid co-dosing would be a critical next step to explore toxicity mitigation.[13][14]
This rigorous, hypothesis-driven approach ensures that decisions are based on a holistic understanding of the molecule's behavior, maximizing the potential for success in the challenging field of oncology drug development.
PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
PubMed Central. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. [Link]
National Institutes of Health (NIH). The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors. [Link]
National Institutes of Health (NIH). Murine Pharmacokinetic Studies. [Link]
PubMed Central. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. [Link]
Frontiers. Review of various NAMPT inhibitors for the treatment of cancer. [Link]
Frontiers. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. [Link]
MDPI. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. [Link]
Oncotarget. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer. [Link]
ResearchGate. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777. [Link]
PLOS ONE. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. [Link]
YouTube. Drug Screening of patient derived Tumor Xenografts | Protocol Preview. [Link]
MDPI. Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. [Link]
PubMed. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? [Link]
PubMed Central. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner. [Link]
JNCI: Journal of the National Cancer Institute. Antitumor Efficacy Testing in Rodents. [Link]
AACR Journals. On-Target Effect of FK866, a Nicotinamide Phosphoribosyl Transferase Inhibitor, by Apoptosis-Mediated Death in Chronic Lymphocytic Leukemia Cells. [Link]
ResearchGate. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors. [Link]